N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps. One common method includes the reaction of 1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with diethylamine under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: This compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other similar compounds, such as:
N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound has a similar structure but different substituents, leading to variations in its properties and applications.
Other indole derivatives: These compounds share the indole nucleus and exhibit diverse biological activities. The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-oxo-1-(pyridine-3-carbonyl)benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-23(4-2)29(27,28)18-11-10-17-19-15(18)8-5-9-16(19)21(26)24(17)20(25)14-7-6-12-22-13-14/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYGFBILUSOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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